![molecular formula C18H15N3O2S B2866290 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034567-00-3](/img/structure/B2866290.png)
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O2S, with a molecular weight of 337.4 g/mol. The compound features a furan ring, a pyrazole moiety, and a benzo[b]thiophene backbone, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H15N3O2S |
Molecular Weight | 337.4 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Benzo[b]thiophene Core : This step may involve cyclization reactions.
- Introduction of the Furan and Pyrazole Groups : Various coupling reactions can be employed to attach these heterocycles.
- Formation of the Carboxamide Group : This final step is crucial for enhancing solubility and reactivity.
1. Inhibition of Human Neutrophil Elastase
One of the most significant biological activities of this compound is its role as an inhibitor of human neutrophil elastase (HNE). HNE is implicated in various inflammatory processes and tissue remodeling, making this compound a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
2. Antimicrobial and Antifungal Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial and antifungal properties. These activities are attributed to the structural features that allow interaction with microbial targets, potentially leading to cell death or inhibition of growth.
3. Anticancer Activity
Research has indicated that derivatives containing pyrazole and furan moieties can demonstrate anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Case Study 1: Antitumor Activity
A study evaluated the anticancer effects of pyrazole derivatives against various cancer cell lines (e.g., HepG2, PC3, MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research on thiazole-bearing compounds revealed that specific substitutions on the phenyl ring significantly influence cytotoxic activity. The presence of electron-donating groups was found to enhance activity against cancer cells, indicating that structural modifications can optimize therapeutic potential .
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a research compound with the molecular formula C18H15N3O2S. Information regarding specific applications, comprehensive data tables, and well-documented case studies for this compound is not available in the provided search results. However, the search results do provide information on similar compounds and related chemical concepts that may be relevant.
Structural and Chemical Context
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide: This compound is described as a complex organic compound featuring furan, pyrazole, and benzo[d]thiazole moieties. It is used as a building block for synthesizing more complex molecules. The synthesis involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of furan and pyrazole groups through coupling reactions, and concluding with the formation of the carboxamide group. Industrial production would focus on maximizing yield and purity while minimizing costs and environmental impact, potentially using continuous flow reactors, advanced purification techniques, and green chemistry principles.
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: This compound features a furan ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. It is characterized by its unique combination of heterocyclic systems, which are known for their diverse biological activities. The carboxamide functional group enhances its solubility and potential reactivity in various chemical environments.
Potential Biological Activities and Therapeutic Applications
- Human Neutrophil Elastase Inhibitor: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has shown potential as an inhibitor of human neutrophil elastase, which plays a role in inflammatory processes and tissue remodeling.
Tryptophan-Kynurenine Pathway
- Neuroprotection and Neurotoxicity: Kynurenine (KYN) metabolites, such as kynurenic acid (KYNA), have garnered attention in neurobiology for their role in modulating NMDA receptors . KYNA, in particular, stands out because of its antioxidant properties and its role as a non-competitive NMDA receptor antagonist . It contributes to the preservation of neuronal health .
- Dual Role of Picolinic Acid (PA): Picolinic acid has both antioxidant and pro-oxidant properties, which vary depending on the context . It can enhance the generation of reactive oxygen species (ROS) and high-valent metal species, accelerating oxidation reactions, but it can also reduce oxidative stress and enhance antioxidant enzyme activity .
- Concentration and Cellular Environment: The dual pro-oxidant and antioxidant properties of KYN pathway metabolites such as KYN, KYNA, aminoadipic acid (AA), 3-hydroxykynurenine (3-HK), xanthurenic acid (XA), and picolinic acid (PA) highlight the complexity of their roles in cellular processes .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-11-13-5-1-2-7-16(13)24-17)19-12-14(15-6-3-10-23-15)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCPRPLIWNIBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.